

Application Notes: CCVJ Fluorescent Dye for Flow Cytometry

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Compound of Interest

Compound Name: 9-(2-Carboxy-2-cyanovinyl)julolidine

Cat. No.: B057237

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Introduction

CCVJ (**9-(2-Carboxy-2-cyanovinyl)julolidine**) is a fluorescent molecular rotor, a class of dyes whose fluorescence quantum yield is highly sensitive to the viscosity of its local environment.^[1] ^[2] This property makes CCVJ a valuable tool for probing molecular-level interactions and environmental changes. While not a conventional dye for standard apoptosis or viability assays in flow cytometry, its unique mechanism of action opens up possibilities for monitoring dynamic cellular processes that involve changes in intracellular viscosity.

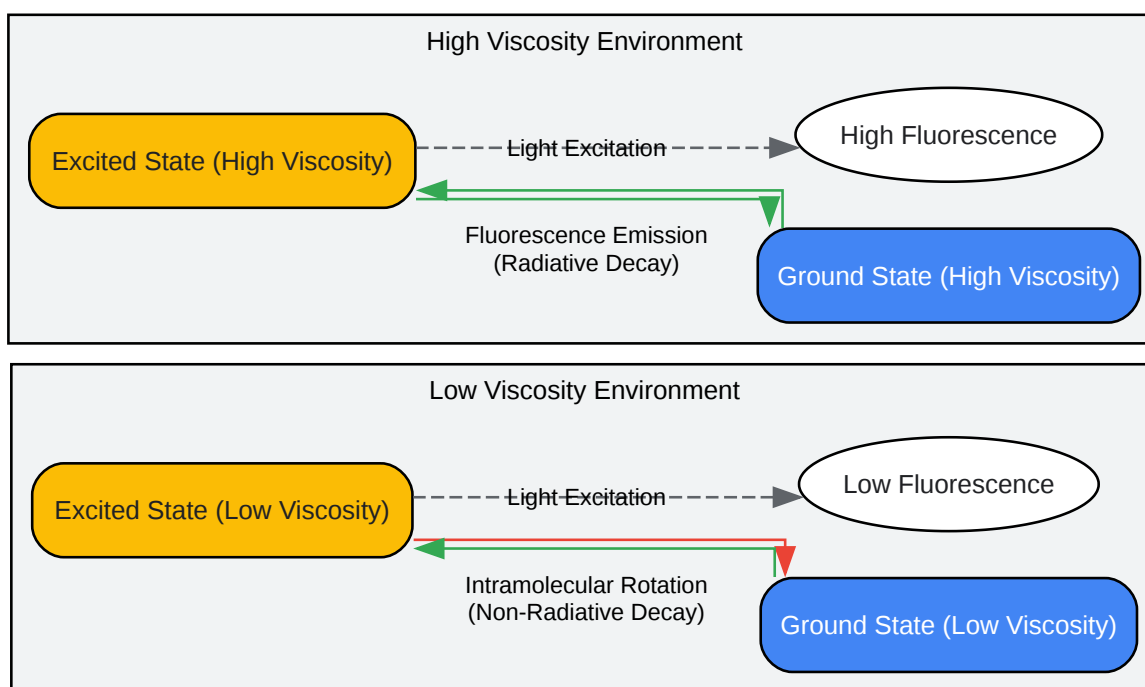
These application notes provide an overview of the principles behind CCVJ, its established applications, and a theoretical protocol for its use in flow cytometry to assess changes in cellular viscosity. It is important to note that while CCVJ is used in cellular imaging, standardized and validated protocols for its application in routine flow cytometry assays like apoptosis detection are not yet established. The information provided herein is intended to guide the exploratory use of this dye in flow cytometry.

Mechanism of Action

CCVJ's fluorescence is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). Upon excitation, the molecule can undergo internal rotation. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the molecule to

return to its ground state, resulting in low fluorescence.[3] However, in environments with high viscosity, this internal rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the molecule to release its energy through fluorescence, thus leading to a significant increase in fluorescence intensity.[3][4]

The fluorescence of CCVJ is also influenced by photoisomerization, where illumination can convert the fluorescent E isomer to a non-luminescent Z isomer.[5][6] This is a critical consideration in experimental design, particularly in fluorescence microscopy, but its effects in the rapid, single-cell analysis of flow cytometry are less characterized.



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Figure 1. Mechanism of CCVJ as a molecular rotor.

Physicochemical and Spectral Properties

The properties of CCVJ are summarized in the table below. It is soluble in organic solvents like DMSO and DMF and has limited solubility in aqueous solutions.[2][7]

Property	Value	Reference
Full Name	9-(2-Carboxy-2-cyanovinyl)julolidine	[1]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₂	
Molecular Weight	268.31 Da	
CAS Number	142978-18-5	
Excitation (Max)	~435-441 nm	[7][8]
Emission (Max)	~500 nm	[8]
Solubility	Soluble in DMSO, DMF	[2][7]

Applications in Cellular Analysis

Established Applications

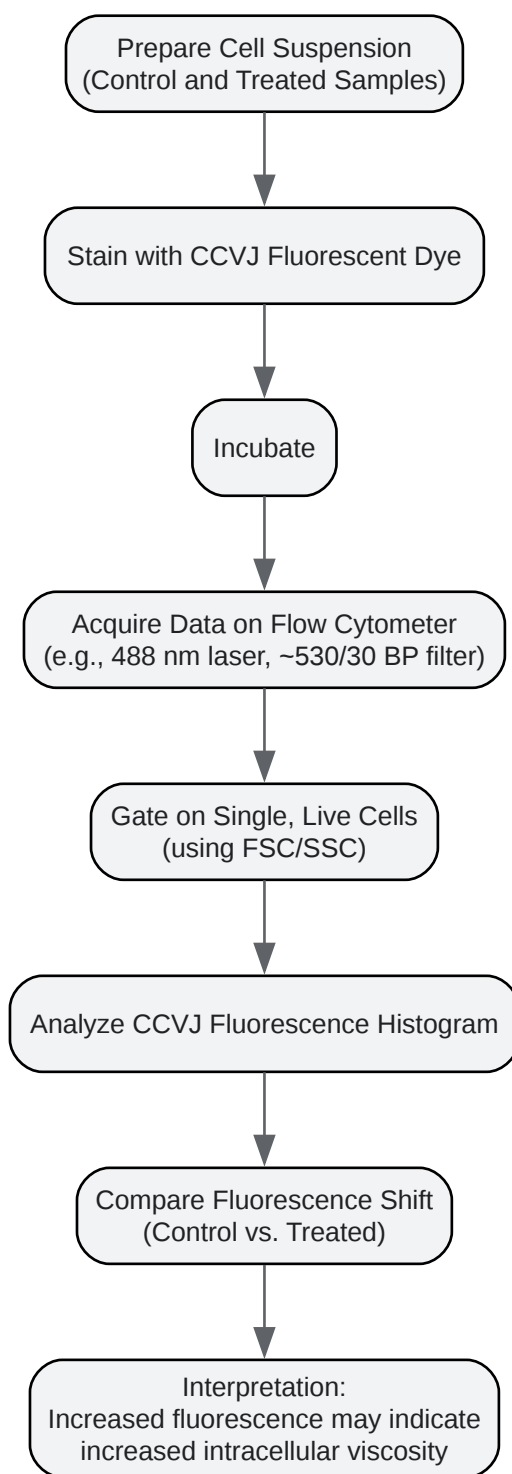
The primary application of CCVJ in a biological context is the measurement of microviscosity within cells and their membranes.[9] Its fluorescence lifetime and intensity have been used to:

- **Map Intracellular Viscosity:** By using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), CCVJ can provide quantitative data on the viscosity of different cellular compartments.[3][10][11][12]
- **Detect Protein Aggregation:** CCVJ can bind to hydrophobic pockets in proteins.[7] Upon protein aggregation, the dye's rotation is restricted, leading to increased fluorescence. This has been used to study the aggregation of proteins like IgG.[8]
- **Monitor Cell Surface Properties:** Modified CCVJ probes have been used to label cell surface glycans, with changes in fluorescence indicating alterations in the cell surface environment. [13]

Potential Flow Cytometry Application: Monitoring Cellular Stress and Death

Changes in intracellular viscosity are associated with various cellular processes, including apoptosis. During apoptosis, the cytoplasm is thought to become more viscous due to water loss and protein cleavage and cross-linking. Therefore, CCVJ could potentially be used in flow cytometry to detect shifts in cell populations undergoing apoptosis or other forms of cellular stress that alter the intracellular environment.

A hypothetical workflow for such an application is presented below.



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Figure 2. Hypothetical workflow for viscosity analysis using CCVJ in flow cytometry.

Experimental Protocols

Protocol 1: Preparation of CCVJ Stock Solution

This protocol details the preparation of a concentrated stock solution of CCVJ, which can be further diluted for staining protocols.

Materials:

- CCVJ (**9-(2-Carboxy-2-cyanovinyl)julolidine**)
- Dimethyl sulfoxide (DMSO), anhydrous[2]
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out a precise amount of CCVJ powder (e.g., 1 mg). The molecular weight of CCVJ is 268.31 g/mol .
- Dissolve the CCVJ powder in anhydrous DMSO to create a stock solution of 1-5 mM. For example, to make a 4.5 mM stock solution, dissolve 2.4 mg of CCVJ in 2.0 mL of DMSO.[2][5]
- Vortex thoroughly until the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

Protocol 2: Hypothetical Protocol for Cellular Viscosity Analysis by Flow Cytometry

This protocol is a theoretical guide for staining cells with CCVJ to detect changes in intracellular viscosity. Users must optimize staining concentrations and incubation times for their specific cell type and experimental conditions.

Materials:

- Cells of interest (suspension or adherent)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- CCVJ stock solution (from Protocol 1)
- Flow cytometry tubes
- Flow cytometer with a 488 nm or similar blue laser

Procedure:

- Cell Preparation:
 - Culture cells under control and experimental (e.g., drug-treated to induce apoptosis) conditions.
 - Harvest the cells. For adherent cells, use a gentle dissociation reagent like trypsin and neutralize.
 - Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in PBS or a suitable buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 1×10^6 cells/mL.
- Staining:
 - Prepare a working solution of CCVJ by diluting the stock solution in the cell suspension buffer. The optimal final concentration needs to be determined empirically, but a starting range of 1-10 μ M is suggested.
 - Add the CCVJ working solution to the cell suspension.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Data Acquisition:

- Analyze the samples on a flow cytometer.
- Use a blue laser (e.g., 488 nm) for excitation.
- Collect the emission signal in a channel appropriate for green/yellow fluorescence (e.g., a 530/30 bandpass filter).
- Collect forward scatter (FSC) and side scatter (SSC) to identify the cell population.
- Controls:
 - Unstained Cells: To determine the level of cellular autofluorescence.
 - Control (Untreated) Stained Cells: To establish a baseline of CCVJ fluorescence in healthy cells.
- Data Analysis:
 - Gate on the single-cell population using FSC-A vs. FSC-H.
 - Create a histogram of CCVJ fluorescence intensity for the control and treated cell populations.
 - Compare the geometric mean fluorescence intensity (gMFI) between the control and treated samples. An increase in gMFI in the treated sample may suggest an increase in average intracellular viscosity.

Conclusion

CCVJ is a specialized fluorescent dye that reports on the viscosity of its environment. While its application in flow cytometry is not mainstream, it holds potential for novel assays that monitor dynamic cellular processes involving changes in the physical properties of the cytoplasm or cellular membranes. The protocols and information provided here serve as a starting point for researchers interested in exploring the use of CCVJ to gain new insights into cellular function and response to stimuli. Rigorous optimization and validation are required to establish robust flow cytometry assays using this molecular rotor.

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